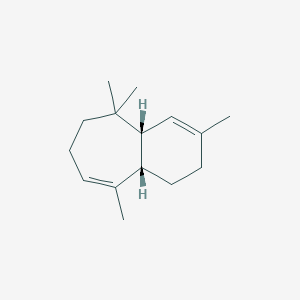
(1S,6R)-gamma-himachalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6R)-gamma-himachalene is a cis-gamma-himachalene. It is an enantiomer of a (1R,6S)-gamma-himachalene.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
(1S,6R)-gamma-himachalene has the molecular formula C15H24 and a molecular weight of 204.35 g/mol. It is characterized by a complex cyclic structure that contributes to its unique chemical properties. The compound is an enantiomer of (1R,6S)-gamma-himachalene, which influences its biological activity and reactivity in synthetic pathways.
Pharmaceutical Applications
Recent studies highlight the bioactivity of this compound and its derivatives:
- Antimicrobial Activity : Research indicates that himachalenes possess antibacterial properties. A study focusing on the essential oils from Cedrus atlantica demonstrated that these compounds could be developed into natural disinfectants due to their effectiveness against various bacteria .
- Smooth Muscle Activity : The total synthesis of trans-himachalol from gamma-himachalene mixtures revealed promising activities on isolated smooth muscles. Molecular docking studies showed that synthesized compounds displayed high affinities towards neurotransmitter receptors, suggesting potential therapeutic applications in muscle relaxation and related disorders .
- Drug Development : The exploration of derivatives such as acetoxylated himachalenes illustrates their potential in drug development. These derivatives can enhance the pharmacological profiles of existing compounds due to improved solubility and bioavailability .
Biochemical Applications
The biochemical applications of this compound are notable:
- Molecular Docking Studies : The compound has been subjected to extensive molecular docking studies to assess its interactions with various biological targets. These studies are crucial for understanding the mechanism of action of himachalenes and their derivatives in biological systems .
- Synthesis Pathways : The synthesis of this compound is often explored through various chemical reactions, including palladium-catalyzed acetoxylation processes. This method allows for the introduction of functional groups that can enhance the compound's reactivity and applicability in further chemical transformations .
Applications in Perfumery and Cosmetics
The fragrance industry values sesquiterpenes like this compound for their aromatic properties:
- Fragrance Composition : Due to its unique scent profile, this compound is utilized in formulating perfumes and cosmetics. Its pleasant aroma makes it suitable for enhancing fragrance blends .
- Stability and Compatibility : The stability of this compound under various conditions makes it an attractive candidate for incorporation into cosmetic formulations where longevity and performance are critical .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of essential oils containing this compound against common pathogens. Results showed a significant reduction in bacterial growth, supporting its use as a natural preservative in food and cosmetic products.
Case Study 2: Drug Synthesis
Another research effort focused on synthesizing trans-himachalol from gamma-himachalene. The study optimized reaction conditions and confirmed the structure through various spectroscopic techniques. The resultant compound exhibited notable bioactivity against specific neurotransmitter receptors, indicating a pathway for developing new therapeutic agents .
Eigenschaften
Molekularformel |
C15H24 |
|---|---|
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(4aS,9aR)-2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene |
InChI |
InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14-/m1/s1 |
InChI-Schlüssel |
PUWNTRHCKNHSAT-ZIAGYGMSSA-N |
Isomerische SMILES |
CC1=C[C@@H]2[C@H](CC1)C(=CCCC2(C)C)C |
Kanonische SMILES |
CC1=CC2C(CC1)C(=CCCC2(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















